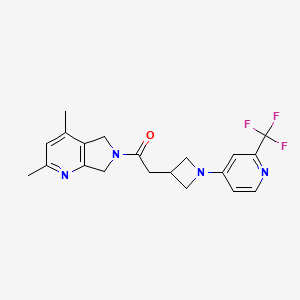
4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom and a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole typically involves the following steps:
Bromination: The starting material, 2-(2-methylphenyl)-2H-1,2,3-triazole, undergoes bromination to introduce the bromine atom at the 4-position of the triazole ring.
Catalysts and Conditions: The bromination reaction is often carried out using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3) or other suitable Lewis acids. The reaction is typically performed at low temperatures to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen bromide (HBr) derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH), amino (-NH2), or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and sodium hypochlorite (NaOCl).
Reduction: Common reducing agents include hydrogen gas (H2), sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-), ammonia (NH3), and alkyl halides.
Major Products Formed:
Oxidation Products: Bromine oxides, bromate salts, and other oxidized derivatives.
Reduction Products: Hydrogen bromide (HBr) and other reduced derivatives.
Substitution Products: Hydroxylated, aminated, or alkylated derivatives of the triazole ring.
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and pharmaceuticals.
Biology: It can be used as a probe or inhibitor in biological studies to investigate enzyme activities and cellular processes.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole is similar to other brominated triazoles and phenyl derivatives. Some similar compounds include:
4-Bromo-2-(3-methylphenyl)-2H-1,2,3-triazole
4-Bromo-2-(4-methylphenyl)-2H-1,2,3-triazole
4-Bromo-2-(2-methoxyphenyl)-2H-1,2,3-triazole
Uniqueness: this compound is unique due to its specific substitution pattern on the triazole ring and the presence of the bromine atom. This combination of functional groups can lead to distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
2411298-61-6 |
|---|---|
Fórmula molecular |
C9H8BrN3 |
Peso molecular |
238.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



